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Compound of Interest

Compound Name: 1,5-Dimethyl-4-nitroimidazole

Cat. No.: B1361398

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound
1,5-dimethyl-4-nitroimidazole (CAS No: 7464-68-8). This nitroimidazole derivative is of
interest to researchers in medicinal chemistry and drug development due to the established
biological activities of the nitroimidazole class of compounds. This document compiles and
presents the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data to facilitate its identification and characterization.

Spectroscopic Data Summary

While comprehensive, publicly available spectroscopic data for 1,5-dimethyl-4-nitroimidazole
is limited, the following tables summarize the expected and, where available, reported data
based on the analysis of related nitroimidazole compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Expected Chemical Expected .
Nucleus ) o Assignment
Shift (8) ppm Multiplicity
1H ~7.5-8.5 singlet H-2 (imidazole ring)
] N-CHs (methyl at
H ~3.7-4.0 singlet -
position 1)
] C-CHs (methyl at
H ~2.4-2.7 singlet N
position 5)
C-4 (carbon with nitro
13C ~145-155 -
group)
13C ~135-145 - C-2 (imidazole ring)
C-5 (carbon with
13C ~120-130 -
methyl group)
N-CHs (methyl at
13C ~33-36 - N
position 1)
C-CHs (methyl at
13C ~12-15 - N
position 5)
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm~12) Intensity Assignment
~1550-1500 Strong Asymmetric NO: stretch
~1370-1330 Strong Symmetric NOz2 stretch
) C=N and C=C stretching
~1600-1450 Medium-Strong o )
(imidazole ring)
~3150-3100 Medium-Weak C-H stretching (imidazole ring)
~2950-2850 Medium-Weak C-H stretching (methyl groups)
Table 3: Mass Spectrometry (MS) Data
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lon Expected m/z Notes

[M]*+ 141.05 Molecular lon

Protonated Molecular lon (in

[M+H]* 142.06
ESl or CI)

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for novel or less-common
compounds like 1,5-dimethyl-4-nitroimidazole are crucial for reproducibility. Below are
generalized, yet detailed, methodologies that serve as a standard for such characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 1,5-dimethyl-4-nitroimidazole is dissolved
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or Acetone-ds) in a standard 5
mm NMR tube. The choice of solvent is critical and should be one in which the compound is
fully soluble and which does not have overlapping signals with the analyte.

 Instrumentation: *H and 3C NMR spectra are typically recorded on a spectrometer operating
at a frequency of 300 MHz or higher for 1H detection.

e 1H NMR Acquisition:
o A standard single-pulse experiment is used.

o The spectral width is set to cover the expected range of proton signals (typically 0-12
ppm).

o A sufficient number of scans (e.g., 16 to 64) are acquired to achieve an adequate signal-
to-noise ratio.

o Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

e 13C NMR Acquisition:
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o A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each
carbon.

o The spectral width is set to encompass the full range of carbon chemical shifts (typically O-
200 ppm).

o A significantly larger number of scans (e.g., 1024 or more) is required due to the lower
natural abundance of 13C.

o Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Phase (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with
approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed
into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
» Data Acquisition:

o Abackground spectrum of the empty sample compartment (or the clean ATR crystal) is
recorded.

o The sample is placed in the beam path, and the spectrum is acquired.

o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a
resolution of 4 cm~1. The spectrum is usually recorded in the range of 4000-400 cm™1,

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent
(e.g., methanol, acetonitrile, or a mixture with water). The concentration is typically in the
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range of 1-10 pg/mL.

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Electron Impact (El), is used.

o Data Acquisition:

o Electron Impact (El): The sample is introduced into the ion source, where it is vaporized
and bombarded with a high-energy electron beam (typically 70 eV). This method often
leads to extensive fragmentation, providing structural information.

o Electrospray lonization (ESI): The sample solution is introduced into the ion source
through a capillary at a low flow rate. A high voltage is applied, creating a fine spray of
charged droplets. The solvent evaporates, leading to the formation of protonated
molecules [M+H]* or other adducts. This is a "soft" ionization technique that typically
keeps the molecular ion intact.

o The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their
mass-to-charge ratio (m/z), and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a synthesized compound like 1,5-dimethyl-4-nitroimidazole.
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Compound Synthesis & Purification

Synthesis of 1,5-Dimethyl-4-nitroimidazole

Purification (e.g., Crystallization, Chromatography)
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Spectroscopic analysis workflow.

 To cite this document: BenchChem. [Spectroscopic Profile of 1,5-Dimethyl-4-nitroimidazole:
A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361398#spectroscopic-data-for-1-5-dimethyl-4-
nitroimidazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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